molecular formula C16H17NO2 B14661523 2-[4-(Benzylamino)phenyl]propanoic acid CAS No. 39718-88-2

2-[4-(Benzylamino)phenyl]propanoic acid

Cat. No.: B14661523
CAS No.: 39718-88-2
M. Wt: 255.31 g/mol
InChI Key: ZCEHTVNVKMNTFS-UHFFFAOYSA-N
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Description

2-[4-(Benzylamino)phenyl]propanoic acid is an organic compound that features a benzylamino group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Benzylamino)phenyl]propanoic acid typically involves the reaction of 4-aminobenzylamine with a suitable propanoic acid derivative. One common method is the reductive amination of 4-nitrobenzylamine followed by catalytic hydrogenation to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, controlled temperatures, and pressures to facilitate the reaction.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃) are used under acidic conditions.

Major Products:

    Oxidation: Formation of benzylamine oxides.

    Reduction: Conversion to primary amines.

    Substitution: Introduction of halogen or nitro groups on the phenyl ring.

Scientific Research Applications

2-[4-(Benzylamino)phenyl]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Benzylamino)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-[4-(Benzylamino)phenyl]propanoic acid is unique due to its specific benzylamino substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

39718-88-2

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-[4-(benzylamino)phenyl]propanoic acid

InChI

InChI=1S/C16H17NO2/c1-12(16(18)19)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10,12,17H,11H2,1H3,(H,18,19)

InChI Key

ZCEHTVNVKMNTFS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)NCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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